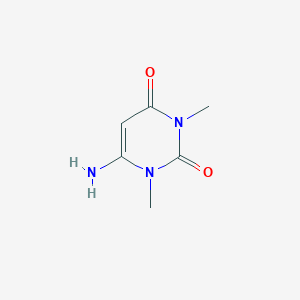

6-Amino-1,3-dimethyluracil

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRNTYELNYSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074350 | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6642-31-5 | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil

Introduction

6-Amino-1,3-dimethyluracil (CAS No. 6642-31-5) is a pyrimidine (B1678525) derivative recognized for its role as a versatile intermediate in organic and medicinal chemistry.[1] Structurally similar to natural nucleobases, it serves as a crucial building block for synthesizing a variety of biologically active compounds, including antiviral and anticancer agents.[1][2] Its applications extend beyond pharmaceuticals into agrochemicals and polymer science.[1][2] This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically an off-white to pale beige or light yellow solid powder.[3][4] It is known to crystallize from water.[3][5] The compound is combustible but does not have a specified flash point.[6] For stability, it should be stored in a dark, inert atmosphere at room temperature or refrigerated at 2-8°C.[2][5]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6642-31-5 | [3][5][6][7][8] |

| Molecular Formula | C₆H₉N₃O₂ | [2][3][5][8] |

| Molecular Weight | 155.15 g/mol | [3][5][6][7] |

| Melting Point | 295 °C (decomposes) | [3][5][6] |

| Boiling Point | 243.1 ± 43.0 °C (Predicted) | [5] |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | Off-white to light yellow powder; Pale Beige Solid | [2][3][4] |

| Water Solubility | 7.06 g/L at 25 °C | [5] |

| Other Solubilities | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

| pKa | 5.17 ± 0.70 (Predicted) | [5] |

| LogP | -0.4 at 20 °C | [5] |

| Assay/Purity | ≥98.0% to ≥99.5% | [2][6][10] |

| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [5][6][7][8] |

| SMILES | CN1C(=CC(=O)N(C1=O)C)N | [6][7][9] |

Chemical Reactivity and Behavior

This compound exhibits significant chemical reactivity, primarily centered around its enamine and amino functional groups.[3] The enamine unit is susceptible to decomposition, necessitating storage under an inert atmosphere to maintain stability.[3] The amino group possesses nucleophilic characteristics, allowing it to undergo condensation reactions with aldehydes to form the corresponding imine derivatives.[3]

It can react with aliphatic aldehydes, such as butanal or pentanal, in formic acid to produce various pyrido[2,3-d]pyrimidine (B1209978) derivatives.[11][12] Furthermore, it is a key precursor in the synthesis of bis(this compound-5-yl)methanes through condensation with a range of aromatic, aliphatic, and heterocyclic aldehydes.[11][13]

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been documented. The primary methods involve the condensation and subsequent cyclization of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative.

Method 1: Synthesis from Ethyl Cyanoacetate (B8463686) and Dimethylurea

This protocol involves the reaction of ethyl cyanoacetate with dry dimethylurea in the presence of a strong base.

-

Procedure :

-

Thoroughly mix 20g of sodium amide with 20g of dry dimethylurea.

-

Add 20g of xylene to the mixture.

-

With efficient stirring and cooling, add 20g of ethyl cyanoacetate.[14]

-

Once the initial exothermic reaction subsides, heat the mixture at 100-120°C for several hours.[14]

-

After cooling, carefully treat the product with water to remove xylene.

-

Precipitate the final product, this compound, by adding acid.[14]

-

-

Alternatives : Sodium in absolute alcohol or sodium in xylene can be used as the base instead of sodium amide.[14]

Method 2: Synthesis from Cyanoacetic Acid and 1,3-Dimethylurea

This patented method describes a two-step process involving the formation of an intermediate followed by cyclization.

-

Step 1: Condensation : Cyanoacetic acid and 1,3-dimethylurea are condensed in the presence of acetic anhydride (B1165640) to yield dimethylcyanoacetylurea.[15][16]

-

Step 2: Cyclization : The intermediate, dimethylcyanoacetylurea, undergoes a cyclization reaction under alkaline conditions to form this compound.[15][16] A detailed version of this step involves dissolving the intermediate, adding liquid alkali dropwise until a pH of 9-9.5 is reached, and heating the mixture to 90-95°C.[16]

The overall workflow for the synthesis starting from cyanoacetic acid is depicted below.

Applications and Signaling Pathways

This compound is a pivotal intermediate in the synthesis of various high-value chemical compounds. Its structural framework is exploited to build more complex heterocyclic systems with significant biological and industrial relevance.

Pharmaceutical Synthesis

The compound is a well-established precursor for synthesizing pharmaceutical agents.[2] It is notably used in the synthesis of new pyrimidine and caffeine (B1668208) derivatives that exhibit potential antitumor activity.[4][5] It is also a starting material for fused pyrido-pyrimidines and is a critical intermediate in the Traube synthesis of theophylline, a bronchodilator.[1][4][5] Its role as a building block for antiviral and anticancer drugs is a primary focus of its application in medicinal chemistry.[2]

Industrial Applications

Beyond pharmaceuticals, this compound serves as a co-stabilizer in PVC formulations.[1] When combined with calcium/zinc or barium/zinc stabilizers, it enhances the initial color, transparency, and long-term thermal stability of PVC products.[1] This makes it valuable for manufacturing rigid, transparent items such as medical devices and food packaging.[1] It also finds use in the agrochemical sector, where it is applied in the formulation of herbicides and explored as a potential plant growth regulator.[2]

References

- 1. This compound (CAS 6642-31-5) [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. High-Quality this compound & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 4. This compound [srdpharma.com]

- 5. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 6. This compound 98 6642-31-5 [sigmaaldrich.com]

- 7. This compound | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Unusual reactions of this compound with some aliphatic aldehydes | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

6-Amino-1,3-dimethyluracil CAS number 6642-31-5

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil (CAS: 6642-31-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 6642-31-5), a pivotal pyrimidine (B1678525) derivative. It details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications. With its structural similarity to nucleobases, this compound serves as a versatile building block in the synthesis of a wide array of biologically active molecules and industrial chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated data for easy reference, and diagrams illustrating key chemical pathways and processes.

Introduction

This compound is a substituted pyrimidine that has garnered significant attention as a key intermediate and synthetic precursor.[2] Its molecular framework is a cornerstone in medicinal chemistry for the development of nucleoside analogs, enzyme inhibitors, and other therapeutic agents with potential antiviral and anticancer properties.[1] Beyond pharmaceuticals, it plays a crucial role in polymer science as an effective co-stabilizer for polyvinyl chloride (PVC), enhancing the material's thermal stability and transparency.[2][3] This guide explores the fundamental chemistry and diverse utility of this compound, providing a technical foundation for its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to light yellow crystalline powder.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6642-31-5 | [4][5][6][7] |

| Molecular Formula | C₆H₉N₃O₂ | [4][5][6][7] |

| Molecular Weight | 155.15 g/mol | [4][5][6][8] |

| Appearance | Off-white to light yellow powder | [4] |

| Melting Point | 295 °C (decomposes) | [4][5][9] |

| Solubility | Water: 4.196 x 10⁴ mg/L (at 25 °C, estimated) | [10] |

| Purity (Typical) | ≥98% | [2][8] |

| Loss on Drying | ≤1.0% | [4] |

Table 2: Spectroscopic and Structural Identifiers

| Data Type | Identifier / Information | Reference(s) |

| ¹H NMR | Spectra available in databases | [11] |

| Mass Spectrometry | GC-MS data available in NIST database | [11][12] |

| Infrared (IR) Spectra | FTIR (KBr Wafer) data available | [11] |

| UV-Vis Spectra | Data available in spectral databases | [11] |

| Crystal Structure | CCDC Number: 776127 | [11] |

| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [7] |

Synthesis and Manufacturing

Several synthetic routes for this compound have been established. A prevalent and industrially relevant method involves the condensation of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative, followed by a base-catalyzed cyclization.

Experimental Protocol: Synthesis via Dimethylcyanoacetylurea

This protocol is adapted from a patented manufacturing process that emphasizes high yield and purity.[13][14] The process involves the formation of an N-cyanoacetyl intermediate, which then undergoes an intramolecular cyclization.

Materials:

-

Cyanoacetic acid (70% solution)

-

1,3-Dimethylurea

-

Acetic anhydride (B1165640)

-

Liquid alkali (e.g., 32% NaOH or KOH solution)

-

Condensing agent

Methodology:

-

Dehydration: 70% cyanoacetic acid is subjected to vacuum distillation (e.g., 0.092-0.095 MPa at 82-85 °C) to obtain dehydrated cyanoacetic acid.[14]

-

Condensation: The reaction vessel containing dehydrated cyanoacetic acid is cooled to 6-8 °C. Acetic anhydride and a condensing agent are added, followed by the portion-wise addition of 1,3-dimethylurea. The reaction proceeds in stages at controlled temperatures to form 1,3-dimethylcyanoacetylurea.[14]

-

Cyclization: The intermediate, 1,3-dimethylcyanoacetylurea, is warmed to 40-45 °C. Liquid alkali is added dropwise until the pH reaches 9-9.5. The mixture is stirred, then heated to 90-95 °C for approximately 20 minutes to complete the cyclization, yielding the product.[14]

-

Isolation and Purification: The resulting reaction liquid is centrifuged. The collected solid is then dried under controlled temperature (e.g., 42 °C) to obtain this compound with a purity often exceeding 99.5%.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (CAS 6642-31-5) [benchchem.com]

- 3. This compound CAS No. 6642-31-5 [lanyachem.com]

- 4. High-Quality this compound & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 5. This compound | 6642-31-5 | FA09306 [biosynth.com]

- 6. This compound | Anagha Chem Private Limited [anaghachem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound 98 6642-31-5 [sigmaaldrich.com]

- 9. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 10. 6-amino-1,3-dimethyl uracil, 6642-31-5 [thegoodscentscompany.com]

- 11. This compound | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mzCloud – 6 Amino 1 3 dimethyluracil [mzcloud.org]

- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 6-Amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Amino-1,3-dimethyluracil (CAS No. 6642-31-5), a versatile heterocyclic compound. Due to its structural similarity to nucleobases, it serves as a crucial building block in the synthesis of various biologically active compounds, including nucleoside analogs with potential antiviral and anticancer activities.[1] It is also a key intermediate in the production of pharmaceuticals such as the antihypertensive drug urapidil (B1196414) and the antiarrhythmic drug nifekalant.

Physicochemical Properties

This compound is typically an off-white to light yellow powder or crystalline solid.[2] It is a combustible solid and should be stored in a dark, inert atmosphere at room temperature.[3][4] The compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]

The following table summarizes the key quantitative physical and chemical data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [2][3][4][6][7][8] |

| Molecular Weight | 155.15 g/mol | [2][3][4][6] |

| Melting Point | 295 °C (decomposes) | [2][3][4][8][9] |

| Boiling Point (Predicted) | 243.1 ± 43.0 °C at 760 mmHg | [3][9] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [3][9][] |

| Water Solubility | 7.06 g/L at 25 °C | [3] |

| pKa (Predicted) | 5.17 ± 0.70 | [3] |

| LogP | -0.4 at 20 °C | [3] |

| Appearance | Pale Beige Solid / Off-white to light yellow powder | [2][3][11] |

Spectral Data

While specific spectra are not provided, various analytical techniques have been used to characterize this compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR have been recorded in DMSO-d₆.[9]

-

Infrared (IR) Spectroscopy : IR spectra have been obtained using KBr disc and nujol mull techniques.[9]

-

Mass Spectrometry : Mass spectral data is available, with top peaks observed at m/z 155 and 82.[6]

-

UV-Vis Spectroscopy : UV-Vis spectral data has also been recorded.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively detailed in the readily available literature. However, the synthesis of this compound is well-documented. A general and common method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by a cyclization reaction under alkaline conditions to yield the final product.[12]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis of this compound.

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, can vary between different published procedures. For instance, one method describes the precipitation of the final product in cold distilled water followed by recrystallization from methanol.

Biological Signaling

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in defined biological signaling pathways. Its primary role in drug discovery and development is that of a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic activities.[1][3] These resulting derivatives are then investigated for their effects on various biological targets.

Conclusion

This compound is a well-characterized compound with a stable set of physical properties. Its utility as a synthetic intermediate is well-established in the fields of medicinal and agricultural chemistry.[1] Further research into the biological activities of its derivatives may yet uncover specific interactions with cellular signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. High-Quality this compound & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 3. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 4. This compound 98 6642-31-5 [sigmaaldrich.com]

- 5. This compound | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 6642-31-5 | FA09306 [biosynth.com]

- 9. guidechem.com [guidechem.com]

- 11. This compound [srdpharma.com]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

6-Amino-1,3-dimethyluracil molecular structure and formula

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil

Introduction

This compound is a pyrimidine (B1678525) derivative with a molecular structure similar to naturally occurring nucleobases.[1] This structural similarity makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for creating nucleoside analogs and other biologically active compounds.[1][2] It plays a significant role in the pharmaceutical industry as an intermediate for drug synthesis and has applications in the broader chemical industry for the production of dyes, polymers, and other materials.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Chemical Formula

This compound is characterized by a uracil (B121893) ring system with methyl groups at positions 1 and 3, and an amino group at position 6.

Chemical Formula: C₆H₉N₃O₂[4][5]

Molecular Structure:

Synonyms: 1,3-Dimethyl-6-aminouracil, 4-Amino-1,3-dimethyluracil[4][6]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 6642-31-5 | [4][5] |

| Molecular Weight | 155.15 g/mol | [3][5] |

| Appearance | Off-white to light yellow powder | [1][3] |

| Melting Point | 295 °C (decomposes) | [2][3][5] |

| Purity | ≥98% | [5] |

| EC Number | 229-662-0 | [5] |

| MDL Number | MFCD00006552 | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [4] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Method 1: Condensation and Cyclization of Cyanoacetic Acid and 1,3-Dimethylurea (B165225)

This method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride (B1165640), followed by a cyclization reaction under alkaline conditions to yield the final product.[8][9]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Protocol:

-

Dehydration: Dehydrate cyanoacetic acid (70% mass concentration) via vacuum distillation.[9]

-

Condensation:

-

Cool the dehydrated cyanoacetic acid to 6-8 °C in a reaction vessel.[9]

-

Add a condensing agent and acetic anhydride to the vessel and stir.[9]

-

Introduce 1,3-dimethylurea and conduct a staged reaction, gradually increasing the temperature to 28-30 °C.[9]

-

Filter the reaction mixture and perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.[9]

-

-

Cyclization:

-

Maintain the temperature of the 1,3-dimethylcyanoacetylurea at 40-45 °C and begin stirring.[9]

-

Slowly add liquid alkali (32% mass concentration) until the pH reaches 9.0-9.5.[9]

-

Stir the mixture for 10-12 minutes at 40-45 °C, then heat to 90-95 °C and react for another 18-20 minutes.[9]

-

The resulting reaction liquid is then centrifuged and dried to yield this compound.[9]

-

Method 2: Reaction of Dimethylurea and Ethyl Cyanoacetate with a Strong Base

This protocol utilizes a strong base, such as sodium amide, to facilitate the reaction between dimethylurea and ethyl cyanoacetate.[10]

Protocol:

-

Thoroughly mix 20 g of dry dimethylurea with 20 g of sodium amide.

-

Add 20 g of xylene to the mixture.

-

With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.

-

After the initial reaction subsides, heat the mixture at 100-120 °C for several hours.

-

Cool the reaction mixture and carefully treat it with water.

-

Remove the xylene, and precipitate the this compound by adding acid.[10]

Applications in Research and Drug Development

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds.[11]

-

Antitumor Agents: It is used as a reagent in the synthesis of novel pyrimidine and caffeine (B1668208) derivatives that have shown potential antitumor activity.[2][]

-

Fused Pyrido-pyrimidines: It is a starting material for the synthesis of fused pyrido-pyrimidines.[2][12]

-

Drug Intermediates: Due to its structural stability and chemical reactivity, it is widely used in the production of various medical raw materials and drug intermediates.[3]

-

Chemical Industry: Beyond pharmaceuticals, it is used to synthesize a variety of chemical products, including dyes and polymers.[3] It also finds application as a calcium and zinc stabilizer in products like plastics and cosmetics to improve color and stability.[3]

Spectral and Analytical Data

A range of spectral data is available for the characterization of this compound.

-

NMR Spectroscopy: 1H NMR and 13C NMR spectra are available and have been used to elucidate the structure of its reaction products.[6][13][14][15]

-

Mass Spectrometry: GC-MS data is available, providing information on its fragmentation patterns.[6][16]

-

Infrared (IR) Spectroscopy: FT-IR spectra have been recorded and analyzed.[6][17][18]

-

UV-VIS Spectroscopy: UV-VIS spectral data is also available.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 3. High-Quality this compound & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 4. This compound [webbook.nist.gov]

- 5. 1,3-二甲基-6-氨基脲嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione(6642-31-5) 13C NMR spectrum [chemicalbook.com]

- 14. mathnet.ru [mathnet.ru]

- 15. researchgate.net [researchgate.net]

- 16. mzCloud – 6 Amino 1 3 dimethyluracil [mzcloud.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Amino-1,3-dimethyluracil

This technical guide provides an in-depth overview of 6-Amino-1,3-dimethyluracil, a versatile heterocyclic compound with significant applications in pharmaceutical synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis protocols, and key applications.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. Its formal IUPAC name is 6-amino-1,3-dimethylpyrimidine-2,4-dione [1][2][3]. Due to its widespread use, it is also known by several synonyms.

| Identifier Type | Identifier | Source |

| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione | [1][2][3] |

| CAS Number | 6642-31-5 | [1][4] |

| EC Number | 229-662-0 | [1] |

| PubChem CID | 81152 | [1][5] |

| Molecular Formula | C6H9N3O2 | [1][4][6] |

| InChI | InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 | [1][3][7] |

| InChIKey | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [1][3][7] |

| SMILES | CN1C(=CC(=O)N(C1=O)C)N | [1][3] |

A comprehensive list of its common synonyms is provided below to aid in literature searches and material sourcing.

| Synonyms |

| 1,3-Dimethyl-6-aminouracil[1][4][7] |

| 4-Amino-1,3-dimethyluracil[3][7][8] |

| 6-Amino-1,3-dimethyl uracil[1][3] |

| Uracil (B121893), 6-amino-1,3-dimethyl-[1][7] |

| 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-[1][7] |

| 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione[1][3][9] |

| NSC 15492[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Weight | 155.15 g/mol | [4][6] |

| Appearance | Off-white to light yellow powder | [4][5] |

| Melting Point | 295 °C (decomposes) | [4][9] |

| Purity | ≥98.0% (HPLC) | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10] |

| Storage | Store at 2 - 8 °C in a dry and well-ventilated place | [5][11] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following protocols provide detailed methodologies for its synthesis, which are crucial for laboratory-scale and industrial production.

This method involves the condensation of 1,3-dimethylurea (B165225) with ethyl cyanoacetate (B8463686) in the presence of a strong base.

Materials:

-

1,3-Dimethylurea

-

Ethyl cyanoacetate

-

Sodium amide (or Sodium metal)

-

Xylene (or absolute ethanol)

-

Water

-

Acid (for precipitation)

Procedure: [12]

-

Thoroughly mix 20 g of dry 1,3-dimethylurea and 20 g of sodium amide in a reaction vessel containing 20 g of xylene.

-

With efficient stirring and cooling, slowly add 20 g of ethyl cyanoacetate to the mixture.

-

After the initial exothermic reaction subsides, heat the mixture at 100-120 °C for several hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add water to the mixture and remove the xylene layer.

-

Precipitate the product, this compound, by adding an acid to the aqueous solution.

This widely used method involves the formation of an intermediate, dimethyl cyanoacetylurea, followed by cyclization.[2][13][14]

Step 1: Condensation

-

Dehydrate cyanoacetic acid (e.g., 70% solution) via vacuum distillation.[14]

-

In a reaction vessel, combine the dehydrated cyanoacetic acid with acetic anhydride, which acts as a condensing agent.

-

Cool the mixture to 6-8 °C.[14]

-

Add 1,3-dimethylurea to the mixture while stirring.

-

Allow the reaction to proceed to form 1,3-dimethylcyanoacetylurea.

Step 2: Cyclization

-

Control the temperature of the vessel containing 1,3-dimethylcyanoacetylurea to 40-45 °C.[14]

-

Slowly add a liquid alkali solution (e.g., 32% NaOH) dropwise until the pH reaches 9-9.5.[14]

-

Stir the reaction mixture for 10-12 minutes at 40-45 °C.[14]

-

Heat the mixture to 90-95 °C and maintain stirring for 18-20 minutes to complete the cyclization.[14]

-

The resulting product, this compound, can be isolated by centrifugation and drying.[14]

This protocol utilizes the methylation of a pyrimidine (B1678525) precursor.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Methanol (B129727) (for recrystallization)

Procedure: [9]

-

Add 1.27 g (10 mmol) of 4-amino-2,6-dihydroxypyrimidine to a pre-heated solution of 0.56 g (10 mmol) of KOH in 50 ml of ethanol.

-

Heat the mixture continuously for 40 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 20 mmol of iodomethane to the mixture.

-

Stir the reaction mixture under heating for 8 hours.

-

After cooling to room temperature, pour the mixture into 100 ml of cold distilled water to precipitate the product.

-

Collect the precipitate by filtration and wash it with 100 ml of distilled water.

-

Recrystallize the crude product from methanol to obtain pure this compound in crystalline form.

Applications and Reaction Pathways

This compound is a key building block in organic synthesis, particularly for the preparation of various biologically active compounds and functional materials.

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[5][9] Its structural similarity to nucleobases makes it a valuable precursor for creating nucleoside analogs.[5] A classic application is in the Traube synthesis of theophylline , a well-known bronchodilator.[2] It is also a starting material for synthesizing fused pyrido-pyrimidine derivatives with potential cardiotonic and antitumor activities.[9][10]

This compound undergoes condensation reactions with various aldehydes to produce bis(this compound-5-yl)methanes. These products are of interest for their potential biological activities and applications in materials science.[15]

Beyond pharmaceuticals, it serves as a co-stabilizer in PVC formulations. When used with calcium/zinc or barium/zinc heat stabilizers, it significantly improves the initial color, transparency, and long-term stability of PVC products.[2][4][11] This makes it suitable for use in non-toxic and transparent PVC applications, such as food packaging and medical devices.[2][11]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound.

Caption: Synthesis workflow for this compound via condensation and cyclization.

Caption: Key synthetic applications of this compound.

References

- 1. This compound | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 6642-31-5) [benchchem.com]

- 3. This compound, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. High-Quality this compound & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | Anagha Chem Private Limited [anaghachem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 10. This compound | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. This compound CAS No. 6642-31-5 [lanyachem.com]

- 12. prepchem.com [prepchem.com]

- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Amino-1,3-dimethyluracil: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-amino-1,3-dimethyluracil, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₉N₃O₂ with a molecular weight of 155.15 g/mol .[1] The spectroscopic data presented below provides structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.88 | s | 1H | H-5 |

| 6.44 | s (br) | 2H | -NH₂ |

| 3.29 | s | 3H | N-CH₃ |

| 3.12 | s | 3H | N-CH₃ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 163.0 | C-6 |

| 154.5 | C-4 |

| 151.7 | C-2 |

| 76.5 | C-5 |

| 34.0 | N-CH₃ |

| 27.2 | N-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3421 | Strong, Broad | N-H stretch (Amino group) |

| 3328, 3195 | Medium | N-H stretch (Amino group) |

| 3100 | Medium | C-H stretch (Aromatic/Vinylic) |

| 1695 | Strong | C=O stretch (Carbonyl) |

| 1630 | Strong | C=O stretch (Carbonyl) & N-H bend |

| 1560 | Strong | C=C stretch (Aromatic/Vinylic) |

| 1450 | Medium | C-H bend (Methyl) |

| 750 | Medium | N-H wag |

Sample Preparation: KBr Pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 98 | 45 | [M - HNCO - CH₃]⁺ |

| 82 | 30 | [M - HNCO - CH₃ - NH₂]⁺ |

| 57 | 25 | [CH₃-N=C=O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum.

-

The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Introduction (GC-MS):

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

-

GC Parameters:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40 - 400.

-

-

Data Analysis:

-

The mass spectrum of the compound is obtained from the GC peak corresponding to this compound.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 6-Amino-1,3-dimethyluracil Derivatives

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of 6-Amino-1,3-dimethyluracil and its derivatives. This document provides a comprehensive overview of their crystal structures, detailing the experimental methodologies and presenting key crystallographic data to facilitate further research and development in medicinal chemistry and materials science.

Core Findings: A Glimpse into the Crystalline World

This compound, a key intermediate in the synthesis of various pharmaceuticals, and its derivatives exhibit a rich and varied structural chemistry.[1][2] X-ray crystallography studies have been instrumental in elucidating the three-dimensional arrangement of atoms within these molecules, providing critical insights into their physical and chemical properties. This guide consolidates available crystallographic data, offering a comparative analysis of the parent molecule and its C-5 and C-6 substituted analogues, including the noteworthy aryl-bis(this compound-5-yl)methanes.

Experimental Protocols: Synthesizing and Crystallizing the Molecules of Interest

The synthesis of this compound and its derivatives is a critical first step towards understanding their crystalline nature. A general workflow for these processes is outlined below.

Caption: General workflow for the synthesis, crystallization, and crystallographic analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives, such as the aryl-bis(this compound-5-yl)methanes, typically involves the condensation reaction of this compound with various aromatic aldehydes. The reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yields and purity of the desired products. Purification is often accomplished through recrystallization from suitable solvents like ethanol (B145695) or by column chromatography.[1]

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a pivotal and often challenging step. The primary method employed is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Other techniques such as vapor diffusion may also be utilized. The choice of solvent is critical and is determined empirically for each derivative.

X-ray Diffraction Analysis

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected data are then processed to determine the unit cell parameters and space group. The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares techniques to yield the final atomic coordinates, bond lengths, bond angles, and other relevant crystallographic parameters.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for this compound and a representative derivative. This data provides a quantitative basis for comparing the structural features of these molecules.

Table 1: Crystallographic Data for this compound (CCDC: 776127)

| Parameter | Value |

| Chemical Formula | C₆H₉N₃O₂ |

| Formula Weight | 155.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.358(2) |

| b (Å) | 11.234(3) |

| c (Å) | 8.991(3) |

| α (°) | 90 |

| β (°) | 109.83(3) |

| γ (°) | 90 |

| Volume (ų) | 700.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.472 |

| R-factor (%) | 4.8 |

Table 2: Crystallographic Data for a Representative Derivative: 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] [3]

| Parameter | Value |

| Chemical Formula | C₁₉H₂₁ClN₆O₄ |

| Formula Weight | 432.86 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.452(1) |

| b (Å) | 11.023(2) |

| c (Å) | 12.111(2) |

| α (°) | 68.12(1) |

| β (°) | 85.34(1) |

| γ (°) | 71.98(1) |

| Volume (ų) | 993.4(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.446 |

| R-factor (%) | 5.6 |

Structural Insights and Significance

The crystal structures of this compound and its derivatives reveal important information about their molecular conformation, intermolecular interactions, and packing in the solid state. Hydrogen bonding plays a significant role in the crystal packing of these compounds, often leading to the formation of extended networks.[4] The substituent at the C-5 or C-6 position can significantly influence the overall molecular geometry and the nature of the intermolecular interactions, which in turn can affect the physicochemical properties of the compounds, such as solubility and melting point.

For drug development professionals, a detailed understanding of the three-dimensional structure of these molecules is paramount. It allows for the rational design of new derivatives with improved pharmacological profiles, such as enhanced binding affinity to target proteins. The crystallographic data presented in this guide can serve as a foundation for computational modeling and structure-activity relationship (SAR) studies.

Future Directions

While the crystal structures of several C-5 and C-6 substituted derivatives have been elucidated, there remains a vast chemical space to be explored. Further research into the synthesis and crystallographic analysis of other classes of derivatives, such as Schiff bases and metal complexes, will undoubtedly provide deeper insights into the structural versatility of the this compound scaffold. This knowledge will be invaluable for the continued development of novel therapeutic agents and functional materials.

Caption: The role of crystal structure analysis in the drug development pipeline for this compound derivatives.

References

An In-depth Technical Guide to the Stability and Chemical Reactivity of 6-Amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and chemical reactivity of 6-Amino-1,3-dimethyluracil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Properties and Stability

General Stability: The compound is considered stable under recommended storage conditions, which include keeping it in a dark, inert atmosphere at room temperature. It is known to be incompatible with strong oxidizing agents. Its use as a heat stabilizer for PVC suggests good thermal stability.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 155.15 g/mol | PubChem |

| Melting Point | 295 °C (decomposes) | ChemicalBook[1] |

| pKa (predicted) | 5.17 ± 0.70 | ChemBK[2] |

| Solubility in Water | Soluble in hot water | - |

| Appearance | White to light yellow powder | - |

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the nucleophilicity of the C5 carbon and the amino group at the C6 position. It readily participates in condensation reactions with aldehydes and can be utilized in the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.

Condensation Reactions with Aldehydes

A prominent reaction of this compound involves its condensation with various aldehydes to form bis(this compound-5-yl)methanes. This reaction is often catalyzed and can proceed under various conditions.

Reaction Scheme:

Condensation of this compound with an aldehyde.

Experimental Protocol: Synthesis of Aryl/Alkyl/Heteroaryl-Substituted Bis(this compound-5-yl)methanes in Water [1]

This protocol describes a green and efficient synthesis method.

-

Materials:

-

This compound

-

Aromatic, aliphatic, or heterocyclic aldehyde

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (2 mmol) and the desired aldehyde (1 mmol) in water (5 mL).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product precipitates out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid product with water and then with a small amount of cold ethanol (B145695).

-

Dry the purified product under vacuum.

-

-

Notes: This method is highlighted for its simplicity, as it does not require a catalyst, heating, or a dehydrating agent. The work-up is straightforward, and products are typically obtained in excellent yields.

Synthesis of Pyrido[2,3-d]pyrimidines

This compound is a crucial precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their biological activities.

Reaction Scheme for a Three-Component Synthesis:

Three-component synthesis of a pyrido[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate [2]

-

Materials:

-

This compound

-

Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aryl aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).[2]

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[2]

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Wash the precipitate with cold ethanol and dry under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[2]

-

Electrochemical Reactions

Recent studies have explored the electrochemical synthesis of 6-amino-5-hydroquinone-1,3-dimethyluracil derivatives. This green chemistry approach utilizes the electrochemical oxidation of hydroquinones in the presence of this compound as a nucleophile.

Experimental Workflow:

Workflow for the electrochemical synthesis of 6-amino-5-hydroquinone-1,3-dimethyluracil derivatives.

Experimental Protocol: Electrosynthesis of 6-amino-5-hydroquinone-1,3-dimethyluracil Derivatives [3]

-

Apparatus:

-

An undivided electrochemical cell equipped with carbon rod electrodes (anode and cathode).

-

A potentiostat/galvanostat.

-

-

Procedure:

-

Prepare an aqueous phosphate buffer solution containing the hydroquinone derivative and this compound.[3]

-

Carry out the electrosynthesis at room temperature.[3]

-

The electrogenerated p-benzoquinone reacts with this compound via an EC (electrochemical-chemical) mechanism.[3]

-

Upon completion, the product can be isolated. This method is noted for its high yield and purity without the need for toxic reagents or catalysts.[3]

-

Conclusion

This compound is a versatile and reactive molecule with significant applications in synthetic organic and medicinal chemistry. While its stability profile suggests it is robust under normal handling and certain processing conditions, a detailed quantitative understanding of its degradation pathways under stress is an area that warrants further investigation. Its rich chemical reactivity, particularly in the formation of fused heterocyclic systems, continues to be an active area of research, offering opportunities for the development of novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important chemical entity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Aminouracil (B15529) Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of 6-aminouracil derivatives, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. 6-Aminouracil serves as a versatile scaffold in medicinal chemistry, offering a foundation for the development of novel compounds with significant pharmacological properties.

Introduction to 6-Aminouracil

Uracil (B121893), a naturally occurring pyrimidine (B1678525) nucleobase found in RNA, and its derivatives are privileged structures in drug discovery due to their synthetic accessibility and wide range of biological activities.[1][2] Among these, 6-aminouracil (6-amino-1H-pyrimidine-2,4-dione) is a particularly valuable precursor for synthesizing a variety of heterocyclic compounds and fused ring systems.[1][2][3] Its chemical structure allows for functionalization at multiple positions, making it an ideal starting material for creating libraries of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4][5] This guide delves into the synthesis, experimental protocols, and structure-activity relationships of these promising derivatives.

Synthesis of 6-Aminouracil and its Derivatives

The synthesis of 6-aminouracil itself is typically achieved through the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a base like sodium ethoxide.[6] This foundational molecule then serves as a versatile building block for a multitude of derivatives.[7] The primary synthetic strategies involve modifications at the 6-amino group, the N1 and N3 positions of the uracil ring, and the C5 position.

Common synthetic transformations include:

-

Acylation: Introduction of acyl groups to the 6-amino function.[8]

-

Coupling Reactions: Attaching various heterocyclic rings (e.g., pyrimidine, furan (B31954), pyrrole) to the C6 position, either directly or through an amino or imino bridge.[7]

-

Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases or fused ring systems like pyridopyrimidines.[6][9]

-

Glycosylation: Attachment of sugar moieties to create nucleoside analogues.[10]

-

Alkylation: Introduction of alkyl groups at the nitrogen atoms of the uracil ring.[4]

A general workflow for the synthesis of 6-aminouracil derivatives is depicted below.

Caption: General workflow for the synthesis of 6-aminouracil derivatives.

Biological Activities and Therapeutic Applications

Derivatives of 6-aminouracil have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-aminouracil derivatives. These compounds have shown efficacy against various cancer cell lines through diverse mechanisms.

-

Prostate Cancer: Several derivatives bearing different heterocyclic rings at the C6 position have shown cytotoxic activity against the prostate cancer PC3 cell line.[7] Notably, compounds with a furan ring attached via an amino bridge exhibited moderate anticancer activity, with IC50 values of 7.02 µM and 8.57 µM.[7]

-

Leukemia: 5-Cinnamoyl-6-aminouracil derivatives have been investigated as potential DNA intercalating agents.[11] 1,3-Dimethyl-5-cinnamoyl-6-aminouracil was found to be active in vivo against P388 leukemia, while other derivatives with hydrophilic side chains on the 6-amino group showed in vitro cytotoxicity against L1210 leukemia.[11]

-

Cathepsin B Inhibition: Some of the prostate cancer-active compounds were also found to be potent inhibitors of cathepsin B, an enzyme implicated in tumor growth and angiogenesis.[7] The phenyl thiourea (B124793) derivative of 6-aminouracil was the most active, exhibiting 82.3% inhibition of cathepsin B.[7]

The inhibition of key enzymes like Cathepsin B represents a critical pathway through which these derivatives may exert their anticancer effects.

Caption: Proposed pathway for anticancer activity via Cathepsin B inhibition.

Antibacterial Activity

Certain substituted 6-anilinouracils are potent and selective inhibitors of DNA polymerase IIIC, a crucial enzyme for DNA replication in Gram-positive bacteria.[12] This selectivity makes them attractive candidates for developing new antibiotics. Structure-activity relationship studies have shown that the 6-(3-ethyl-4-methylanilino) group maximized the inhibitory potency against the enzyme, while substituents at the N3 position of the uracil ring were critical for antibacterial activity in culture.[12]

Other Pharmacological Activities

The therapeutic potential of 6-aminouracil derivatives extends beyond anticancer and antibacterial applications:

-

Phosphodiesterase (PDE) Inhibition: Novel derivatives have demonstrated a strong inhibitory action against adenosine-3',5'-cyclic phosphate (B84403) phosphodiesterase, leading to pharmacological effects such as diuretic, platelet aggregation inhibitory, and bronchodilating actions.[13]

-

Cell Proliferation: Certain 6-substituted uracil derivatives, such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, have been shown to stimulate lung cell proliferation, suggesting potential applications in regenerative medicine.[4]

-

Antiviral and Anti-Alzheimer Activity: Reviews have highlighted that uracil derivatives, including those from 6-aminouracil, possess a wide range of biological properties, including potential antiviral and anti-Alzheimer activities.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited literature on the biological activities of various 6-aminouracil derivatives.

Table 1: Anticancer Activity of 6-Aminouracil Derivatives against PC3 Cell Line [7]

| Compound ID | Description | IC50 (µM) |

| 3a | Pyrimidine-2-thione derivative | 43.95 |

| 3c | Pyrimidine-2-thione derivative | 79.20 |

| 4 | Chloroacetyl derivative | 21.21 |

| 5a | Substituted furan derivative | 7.02 |

| 5b | Substituted furan derivative | 8.57 |

| 6 | Pyrrolidinone derivative | 38.73 |

| Doxorubicin | Reference Drug | 0.93 |

Table 2: Cathepsin B Inhibition by Active Anticancer Compounds [7]

| Compound ID | Description | % Inhibition |

| 5a | Substituted furan derivative | >50% |

| 5b | Substituted furan derivative | >50% |

| 7a | Benzoxazine derivative | >50% |

| 11a | Triazole derivative | >50% |

| 12a | Thiazolidinone derivative | >50% |

| 17 | Phenyl thiourea derivative | 82.3% |

| Doxorubicin | Reference Drug | 18.7% |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 6-Aminouracil[14]

-

Preparation: Add 100 mmol of sodium metal fragments to 50 mL of anhydrous methanol (B129727) in a three-necked flask and stir vigorously until the sodium is completely dissolved.

-

Addition: Add 50 mmol of methyl cyanoacetate dropwise at room temperature and continue the reaction for 30 minutes.

-

Condensation: Add 50 mmol of urea to the mixture and reflux for 3 hours.

-

Isolation: Cool the reaction mixture to room temperature and filter. Wash the filter cake with a small amount of anhydrous methanol.

-

Purification: Dissolve the filter cake in 25 mL of water and adjust the pH to neutral with glacial acetic acid. Continue stirring for 2 hours.

-

Final Product: Filter the resulting precipitate, and dry the filter cake to yield 6-aminouracil as a light-yellow solid.

Synthesis of a 6-Aminouracil Derivative (Example: Compound 3a)[7]

-

Reaction Setup: A mixture of 6-aminouracil (1.27 g, 10 mmol) and 4-chloro-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (5 mmol) is refluxed in 10 mL of dry DMF containing 2-3 drops of piperidine (B6355638) for 6 hours.

-

Work-up: The reaction mixture is triturated with water.

-

Isolation: The solid obtained is filtered, washed with water, and dried.

-

Crystallization: The crude product is crystallized from a DMF/H2O mixture to yield the final compound 3a.

In-Vitro Cytotoxicity Screening (Sulforhodamine-B Assay)[7]

The workflow for assessing the cytotoxic activity of newly synthesized compounds is outlined below.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

-

Cell Plating: Cancer cells (e.g., PC3) are plated in 96-well plates and incubated to allow for attachment.

-

Compound Addition: Cells are treated with the synthesized 6-aminouracil derivatives at various concentrations for a specified period (e.g., 48-72 hours).

-

Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating.

-

Staining: The supernatant is discarded, and the plates are washed. Sulforhodamine B (SRB) solution is added to stain the cellular proteins.

-

Washing: Unbound SRB dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

-

Measurement: The optical density (OD) is read on a plate reader at a wavelength of 570 nm. The OD is proportional to the total cellular protein mass.

-

Analysis: The percentage of growth inhibition is calculated, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.

Conclusion

6-Aminouracil and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The ease of synthesis and the ability to introduce a wide array of functional groups have led to the discovery of derivatives with potent and diverse biological activities, including significant anticancer, antibacterial, and other pharmacological properties. The structure-activity relationships explored in various studies provide a roadmap for the rational design of new, more effective therapeutic agents. The data and protocols summarized in this guide serve as a comprehensive resource for researchers and scientists dedicated to advancing the field of drug discovery and development, highlighting the continued importance of the 6-aminouracil scaffold in the search for novel medicines.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 4. jppres.com [jppres.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]

In-depth Technical Guide: Theoretical and Computational Studies of 6-Amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,3-dimethyluracil, a pyrimidine (B1678525) derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug urapidil. Its structural similarity to nucleobases also makes it a molecule of significant interest in the development of novel therapeutic agents, particularly in antiviral and anticancer research. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular structure, vibrational properties, and electronic characteristics. Detailed computational methodologies, experimental protocols for its synthesis, and potential signaling pathways for its derivatives are presented to facilitate further research and drug development endeavors.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set. The optimized geometry reveals a planar pyrimidine ring. The key structural parameters, including bond lengths and bond angles, are crucial for understanding the molecule's reactivity and interaction with biological targets.

Table 1: Optimized Geometrical Parameters of this compound (DFT B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.383 | C2-N1-C6 | 122.5 |

| C2-O7 | 1.229 | N1-C2-N3 | 115.8 |

| N3-C4 | 1.381 | N1-C2-O7 | 122.1 |

| C4-O8 | 1.235 | N3-C2-O7 | 122.1 |

| C4-C5 | 1.451 | C2-N3-C4 | 125.8 |

| C5-C6 | 1.359 | N3-C4-C5 | 114.7 |

| C6-N9 | 1.356 | N3-C4-O8 | 119.5 |

| N1-C10 | 1.475 | C5-C4-O8 | 125.8 |

| N3-C11 | 1.478 | C4-C5-C6 | 120.5 |

| H12-C5 | 1.082 | C5-C6-N1 | 119.7 |

| N9-H13 | 1.008 | C5-C6-N9 | 121.2 |

| N9-H14 | 1.008 | N1-C6-N9 | 119.1 |

Note: Atom numbering corresponds to standard conventions for the uracil (B121893) ring.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides valuable insights into the functional groups and vibrational modes of a molecule. Theoretical calculations complement experimental data, aiding in the precise assignment of vibrational bands. The vibrational frequencies of this compound have been calculated using DFT (B3LYP/6-31G*) and compared with experimental values.[1]

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3428 | 3430 | 3524 | NH₂ asymmetric stretching (98) |

| 3320 | 3322 | 3410 | NH₂ symmetric stretching (97) |

| 3105 | 3108 | 3112 | C-H stretching (95) |

| 1675 | 1678 | 1685 | C=O asymmetric stretching (88) |

| 1625 | 1628 | 1630 | C=O symmetric stretching (85) |

| 1580 | 1582 | 1585 | NH₂ scissoring (78) |

| 1520 | 1525 | 1528 | C=C stretching (82) |

| 1450 | 1455 | 1452 | CH₃ asymmetric deformation (75) |

| 1380 | 1385 | 1382 | CH₃ symmetric deformation (72) |

| 1240 | 1245 | 1242 | C-N stretching (68) |

| 840 | 845 | 842 | C-H out-of-plane bending (80) |

| 760 | 765 | 762 | Ring breathing (65) |

Note: The calculated frequencies are scaled to correct for anharmonicity and basis set deficiencies.

Electronic Properties: Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides information about the molecule's stability and reactivity. For this compound, these have been calculated at the DFT/B3LYP/6-31G* level.[1]

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -0.32 |

| HOMO-LUMO Energy Gap (ΔE) | 5.66 |

| Hardness (η) | 2.83 |

| Chemical Potential (μ) | -3.15 |

| Electrophilicity Index (ω) | 1.75 |

The large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. The HOMO is primarily localized on the amino group and the C5-C6 double bond, suggesting these are the primary sites for electrophilic attack. The LUMO is distributed over the pyrimidine ring, particularly the C2 and C4 carbonyl carbons, indicating these as potential sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the condensation of cyanoacetic acid with 1,3-dimethylurea (B165225). While several industrial synthesis patents exist[2], a typical research-oriented protocol is as follows:

Materials:

-

Cyanoacetic acid

-

1,3-Dimethylurea

-

Acetic anhydride (B1165640)

-

Sodium hydroxide (B78521)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of cyanoacetic acid (1 mol) and 1,3-dimethylurea (1 mol) in acetic anhydride (3 mol) is heated at 80-90°C for 2-3 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated N-cyanoacetyl-N,N'-dimethylurea is collected by filtration and washed with ethanol.

-

The intermediate is then cyclized by dissolving it in an aqueous solution of sodium hydroxide (2 M) and heating the mixture at 70-80°C for 1 hour.

-

After cooling, the solution is neutralized with hydrochloric acid to precipitate the crude this compound.

-

The product is purified by recrystallization from water or ethanol.

Characterization:

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the two N-methyl groups, the C5-H proton, and the amino protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the pyrimidine ring carbons, and the methyl carbons.

-

Mass Spectrometry: ESI-MS should show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).[3]

Molecular Docking and Drug Development

Derivatives of 6-aminouracil (B15529) have shown promise as anticancer and antiviral agents.[4] Molecular docking studies are essential to predict the binding affinity and interaction of these compounds with biological targets.

Hypothetical Molecular Docking Workflow

This workflow is based on protocols for similar pyrimidine derivatives and can be adapted for this compound.

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathways

Derivatives of 6-aminouracil have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation. A hypothetical signaling pathway that could be targeted is the EGFR pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 3. This compound | 6642-31-5 | FA09306 [biosynth.com]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 6-Amino-1,3-dimethyluracil: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of various biologically active compounds and a crucial building block in medicinal chemistry. The described method involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid, followed by a base-catalyzed cyclization.

Introduction

This compound is a versatile pyrimidine (B1678525) derivative that serves as a fundamental scaffold for the synthesis of numerous heterocyclic compounds. Its derivatives are integral to the development of various pharmaceuticals. The synthesis method detailed herein is a robust and efficient one-pot procedure that proceeds through a condensation reaction to form an N-cyanoacetyl-N,N'-dimethylurea intermediate, which subsequently undergoes an intramolecular cyclization to yield the final product.

Reaction Scheme

The overall reaction can be summarized as follows:

-

Condensation: 1,3-Dimethylurea reacts with cyanoacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride) to form N-cyanoacetyl-N,N'-dimethylurea.

-